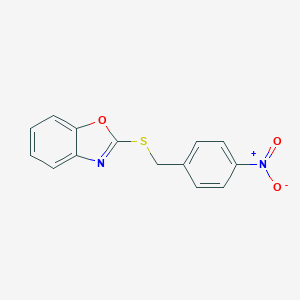

2-(4-Nitro-benzylsulfanyl)-benzooxazole

Beschreibung

Eigenschaften

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-16(18)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)19-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRFFBWURVTRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333275 | |

| Record name | 2-(4-Nitro-benzylsulfanyl)-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100537-64-2 | |

| Record name | 2-(4-Nitro-benzylsulfanyl)-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Nitro-benzylsulfanyl)-benzooxazole

Introduction

Heterocyclic compounds containing the benzoxazole moiety are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The incorporation of a nitrobenzyl-sulfanyl group at the 2-position of the benzoxazole ring system can modulate the molecule's biological properties, making 2-(4-Nitro-benzylsulfanyl)-benzooxazole a compound of interest for further investigation. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this target molecule, offering field-proven insights and self-validating protocols for researchers and scientists in drug development.

Synthesis of this compound

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction, specifically the S-alkylation of 2-mercaptobenzoxazole with 4-nitrobenzyl halide. This reaction is a robust and widely employed method for the formation of carbon-sulfur bonds.

Reaction Mechanism and Rationale

The reaction proceeds via a classical SN2 mechanism. The thiol group of 2-mercaptobenzoxazole is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide and forming the desired thioether linkage.

The choice of a polar aprotic solvent, such as ethanol or dimethylformamide (DMF), is crucial as it can dissolve both the ionic and non-ionic reactants and stabilize the transition state of the SN2 reaction without solvating the nucleophile to a great extent. The presence of a base, such as potassium hydroxide or potassium carbonate, is essential to generate the thiolate nucleophile in situ.[1]

Experimental Protocol: A Self-Validating System

This protocol is a generalized procedure based on established methods for the S-alkylation of 2-mercaptobenzoxazole.[1]

Materials:

-

2-Mercaptobenzoxazole

-

4-Nitrobenzyl chloride or 4-Nitrobenzyl bromide

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Ethanol (absolute) or Dimethylformamide (DMF)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of 2-mercaptobenzoxazole and a slight excess of a base (e.g., 1.1 equivalents of KOH) in a suitable volume of ethanol or DMF.

-

Addition of Alkylating Agent: To the stirred solution, add an equimolar amount of 4-nitrobenzyl halide.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

-

Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the crude product with cold water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[1]

Characterization of this compound

The structural elucidation of the synthesized compound is performed using a combination of spectroscopic and analytical techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are based on the analysis of its constituent parts and data from similar compounds.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Benzylic (-CH₂-) | ~4.3 - 4.6 | Singlet | Protons are adjacent to an electron-withdrawing sulfur atom and an aromatic ring. |

| Benzoxazole Aromatic | ~7.2 - 7.8 | Multiplet | Protons on the benzoxazole ring system. |

| 4-Nitrobenzyl Aromatic | ~7.5 - 8.3 | Two Doublets (AA'BB' system) | Protons on the 4-nitrophenyl ring, showing characteristic splitting due to para-substitution. |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Benzylic (-CH₂-) | ~35 - 45 | Aliphatic carbon attached to sulfur and an aromatic ring. |

| Benzoxazole Aromatic | ~110 - 152 | Aromatic carbons of the benzoxazole moiety. |

| C-2 of Benzoxazole | ~163 - 168 | Carbon attached to both nitrogen and sulfur, leading to a significant downfield shift. |

| 4-Nitrobenzyl Aromatic | ~123 - 148 | Aromatic carbons of the 4-nitrophenyl ring. |

| Carbon bearing NO₂ | ~145 - 150 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FT-IR Peaks:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=N (Benzoxazole) | ~1615 | Medium to Strong |

| C=C (Aromatic) | ~1450 - 1600 | Medium to Strong |

| N-O (Asymmetric stretch) | ~1520 | Strong |

| N-O (Symmetric stretch) | ~1345 | Strong |

| C-S Stretch | ~600 - 800 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For this compound (C₁₄H₁₀N₂O₃S), the expected molecular weight is approximately 286.31 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 286. A prominent fragment would be the tropylium-like ion from the cleavage of the benzyl-sulfur bond.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis of this compound and its comprehensive characterization. The provided protocols and expected data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient synthesis and confident structural elucidation of this and related compounds. The principles and techniques described herein are foundational to the exploration of novel chemical entities with potential therapeutic applications.

References

-

Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Mass spectrometry of 2-substituted-4-arylthiazoles. II. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-(4-Nitro-benzylsulfanyl)-benzooxazole: A Prospective Therapeutic Agent

Foreword: Charting a Course for a Novel Therapeutic Candidate

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for targeted therapeutic intervention is paramount. This guide introduces 2-(4-Nitro-benzylsulfanyl)-benzooxazole , a compound of significant interest at the intersection of established pharmacophores. While direct and extensive research on this specific molecule is nascent, its structural components—the proven benzoxazole scaffold, a strategically positioned nitrobenzyl group, and a sulfanyl linker—suggest a compelling therapeutic hypothesis, particularly in oncology.

This document serves as a technical guide and a research prospectus for drug development professionals. It is structured not as a rigid report of concluded findings, but as a logical and scientifically-grounded roadmap for the investigation of this promising, yet largely uncharacterized, molecule. We will proceed from its rational design and synthesis to a comprehensive, multi-stage preclinical evaluation, elucidating the scientific causality behind each proposed step. Our approach is rooted in creating a self-validating framework for its assessment, ensuring that each experimental phase builds logically upon the last to rigorously test its therapeutic potential.

Introduction: The Scientific Rationale

The benzoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Benzoxazole derivatives have been shown to exert their effects through various mechanisms, such as DNA intercalation, enzyme inhibition (e.g., topoisomerase, VEGFR kinase), and disruption of cellular signaling pathways.[5]

The novelty of This compound lies in the strategic incorporation of a 4-nitrobenzyl moiety linked via a sulfur atom. This design is not arbitrary; it is a hypothesis-driven construct. The nitroaromatic group is a well-known substrate for cellular reductases. Under the hypoxic conditions characteristic of solid tumors, these enzymes can reduce the nitro group to more reactive species, such as hydroxylamines and amines. This bioreduction is a cornerstone of hypoxia-activated prodrug (HAP) strategies, where a relatively benign molecule is converted into a potent cytotoxic agent selectively within the tumor microenvironment.

The sulfanyl linker provides flexibility and specific chemical properties, differentiating the molecule from more common ether or amine linkages. Its role in modulating the electronic properties and potential cleavage of the molecule post-nitroreduction is a key area for investigation.

This guide, therefore, outlines the necessary steps to synthesize this compound and systematically evaluate its potential as a novel therapeutic agent, with a primary focus on its application as a hypoxia-activated anticancer drug.

Synthesis and Characterization

The synthesis of this compound is predicated on established principles of heterocyclic chemistry. The proposed synthetic route is a two-step process designed for efficiency and scalability.

Proposed Synthetic Pathway

The synthesis begins with the preparation of 2-mercaptobenzoxazole, a common and commercially available starting material. This is followed by a nucleophilic substitution reaction with 4-nitrobenzyl halide.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

2-Mercaptobenzoxazole

-

4-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine solution (saturated NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a solution of 2-mercaptobenzoxazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add 4-nitrobenzyl bromide (1.1 eq) portion-wise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Crystallization: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | To determine the proton environment and confirm structural integrity. | Peaks corresponding to the benzoxazole ring protons, the methylene (-CH₂-) bridge, and the di-substituted benzene ring of the nitrobenzyl group. |

| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for all carbon atoms, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. | A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of C₁₄H₁₀N₂O₃S. |

| FT-IR Spectroscopy | To identify key functional groups. | Characteristic absorption bands for C=N (oxazole), N-O (nitro group), and aromatic C-H stretches. |

| Melting Point | To assess purity. | A sharp and defined melting point range. |

| Elemental Analysis | To determine the elemental composition (%C, H, N, S). | Experimental values should be within ±0.4% of the theoretical values. |

Hypothesized Mechanism of Action: Hypoxia-Activated Cytotoxicity

We hypothesize that this compound acts as a hypoxia-activated prodrug. Under the low-oxygen conditions prevalent in solid tumors, intracellular reductases, such as cytochrome P450 oxidoreductase, will reduce the 4-nitro group.

This reduction is a multi-step process, ultimately leading to the formation of a highly reactive species. The electron-donating character of the resulting aniline or hydroxylamine is proposed to induce cleavage of the benzylic C-S bond, releasing a cytotoxic effector. The exact nature of the cytotoxic species is a key question for investigation but could be a reactive quinone methide or a related electrophile that can alkylate cellular macromolecules like DNA and proteins, leading to cell death.

Caption: Proposed bio-reductive activation pathway in a hypoxic environment.

Preclinical Evaluation Workflow

A phased approach to preclinical evaluation is essential to systematically assess the compound's potential. This workflow progresses from broad cytotoxicity screening to more complex in vivo models.

Caption: Phased preclinical evaluation workflow for the candidate compound.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's cytotoxic potential against a panel of human cancer cell lines and a non-cancerous control line to assess selectivity. Crucially, these assays will be conducted under both normoxic (standard ~21% O₂) and hypoxic (≤1% O₂) conditions.

Featured Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound on various cell lines under normoxic and hypoxic conditions.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

-

Non-cancerous human cell line (e.g., HEK293 [embryonic kidney] or HDF [dermal fibroblasts])[8]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation:

-

Normoxia: Incubate one set of plates in a standard incubator (37°C, 5% CO₂).

-

Hypoxia: Incubate a duplicate set of plates in a hypoxic chamber (37°C, 5% CO₂, 1% O₂).

-

Incubate for 48-72 hours.

-

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Expected Data Output & Interpretation:

| Condition | Cell Line | Predicted IC₅₀ (µM) | Interpretation |

| Normoxia | Cancer (e.g., MCF-7) | High (>50 µM) | Low intrinsic toxicity in normal oxygen conditions. |

| Hypoxia | Cancer (e.g., MCF-7) | Low (<10 µM) | Selective activation and cytotoxicity in low oxygen. |

| Normoxia | Non-cancerous (e.g., HEK293) | Very High (>100 µM) | Low toxicity to normal cells. |

| Hypoxia | Non-cancerous (e.g., HEK293) | High (>50 µM) | Demonstrates tumor-specific hypoxic selectivity. |

A high Hypoxic Cytotoxicity Ratio (HCR) (IC₅₀ Normoxia / IC₅₀ Hypoxia) is the desired outcome, indicating successful hypoxia-selective activation.

Phase 2: Mechanistic Assays

Should Phase 1 demonstrate promising hypoxia-selective activity, the next logical step is to investigate the hypothesized mechanism of action.

-

Nitroreductase Activity Assay: To confirm that the compound is a substrate for cellular reductases.

-

DNA Damage Assays (e.g., Comet Assay, γ-H2AX staining): To determine if the activated compound causes DNA damage, a common endpoint for alkylating agents.

-

Cell Cycle Analysis (Flow Cytometry): To identify if the compound induces arrest at specific phases of the cell cycle.

Phase 3: In Vivo Efficacy Studies

The gold standard for preclinical evaluation of an anticancer agent is its performance in in vivo models.[9] Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models in immunocompromised mice are the preferred systems.[9]

Conceptual Framework for a Xenograft Study:

-

Model Selection: Choose a cancer cell line that showed high sensitivity to the compound under hypoxic conditions in vitro (e.g., HCT116).

-

Tumor Implantation: Subcutaneously implant the cancer cells into the flank of immunocompromised mice (e.g., NOD/SCID or Nude mice).

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Primary Outcome Measure: Tumor Growth Inhibition (TGI). A significant TGI in the treatment group compared to the control group would provide strong evidence of in vivo efficacy.

Future Directions and Conclusion

The pathway outlined in this guide provides a robust framework for the initial evaluation of this compound as a potential therapeutic agent. Positive outcomes, particularly strong in vivo efficacy with a favorable toxicity profile, would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, formulation development, and detailed toxicology studies as part of a formal Investigational New Drug (IND)-enabling program.

The convergence of a privileged benzoxazole scaffold with a hypoxia-activated nitrobenzyl trigger presents a compelling, rational design for a next-generation targeted cancer therapeutic. The systematic, hypothesis-driven approach detailed herein will be critical in unlocking its potential and determining its future trajectory in the drug development pipeline.

References

-

Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Anonymous. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES.

- Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.

-

Ivković, B., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

-

Koprowska, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. [Link]

- Anonymous. (2022). Synthesis and Characterization of Some Benzoxazole Derivatives.

-

Dang, M. H. D., et al. (2020). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Anonymous. (2023).

- Anonymous. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid.

-

DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]

- Anonymous. (2022).

-

Shi, G., et al. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. SIOC Journals. [Link]

- Anonymous. (2023). Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry.

-

van Meerloo, J., et al. (2011). The MTT assay for cell sensitivity. PubMed. [Link]

- Anonymous. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.

- Il'ichev, Y. V., et al. (2002). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.

- Anonymous. (n.d.). The Role of 2-Nitrophenyl Phenyl Sulfide in Modern Organic Synthesis. Biosynth.

- Flores-Carreón, A., et al. (2023). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. MDPI.

- Kumar, D. R., et al. (2016).

- Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library.

- Vamvakas, S., et al. (1998). Sulfur-containing proreactive intermediates: hydrolysis and mutagenicity of halovinyl 2-nitrophenyl disulfides. PubMed.

- Ivković, B., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Anonymous. (2024).

- Anonymous. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.

- Anonymous. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. repository.najah.edu [repository.najah.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4-Nitro-benzylsulfanyl)-benzooxazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide serves as an in-depth exploration of the putative mechanisms of action of the novel chemical entity, 2-(4-Nitro-benzylsulfanyl)-benzooxazole. As a Senior Application Scientist, the following content is synthesized from established principles in medicinal chemistry and pharmacology, drawing parallels from structurally related compounds to illuminate the path for future investigation. This document is designed not as a definitive statement, but as a foundational framework to guide rigorous scientific inquiry.

Preamble: Deconstructing the Molecule for Mechanistic Clues

The structure of this compound is a composite of two key bioactive scaffolds: the benzoxazole ring and a 4-nitrobenzyl moiety. This unique combination suggests a multi-pronged potential for biological activity. The benzoxazole core is a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a nitroaromatic group introduces the potential for bioreductive activation, a mechanism exploited by several successful therapeutic agents.[4][5][6]

Our exploration will, therefore, be anchored on three central hypotheses for the mechanism of action of this compound:

-

Direct Enzyme Inhibition: Targeting key enzymes implicated in disease pathogenesis.

-

Antimicrobial Disruption: Interfering with essential microbial cellular processes.

-

Prodrug Bioreductive Activation: Selective activity in hypoxic environments, particularly relevant in solid tumors and anaerobic infections.

Hypothesis 1: A Tale of Two Moieties - Direct Enzyme Inhibition

The benzoxazole nucleus is a known inhibitor of various enzymes.[1][7] Notably, derivatives have shown potent inhibitory effects on kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and cyclooxygenase (COX) enzymes.[1][8][9][10]

Proposed Target: Kinase Inhibition (e.g., VEGFR-2)

The inhibition of protein kinases is a cornerstone of modern cancer therapy. The structural motifs within this compound are consistent with those found in known kinase inhibitors.

Caption: Workflow for determining in vitro kinase inhibition.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a microplate, combine the recombinant kinase, a specific peptide substrate, and ATP.

-

Incubation: Add the diluted compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and quantify the level of substrate phosphorylation using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method (ELISA) to detect the phosphorylated substrate.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Proposed Target: Cyclooxygenase (COX) Inhibition

Benzoxazole derivatives have been reported to inhibit COX enzymes, which are pivotal in the inflammatory cascade.[1]

A similar enzymatic assay approach as described for kinases can be employed, using purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate. The production of prostaglandins can be quantified via ELISA or other immunological methods.

Hypothesis 2: A Broad Offensive - Antimicrobial Activity

The benzoxazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[11][12][13][14] The proposed mechanisms often involve the disruption of essential microbial processes.[15] It is plausible that this compound could interfere with nucleic acid synthesis, given the structural analogy of the benzoxazole ring system to purine bases.[16]

Investigating Antimicrobial Efficacy

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plates under optimal growth conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Quantitative Data

| Microbial Strain | Predicted MIC (µg/mL) |

| Staphylococcus aureus | 8 - 32 |

| Escherichia coli | 16 - 64 |

| Candida albicans | 4 - 16 |

This table presents hypothetical MIC values to illustrate potential outcomes.

Hypothesis 3: The Trojan Horse - Prodrug Bioreductive Activation

The 4-nitrobenzyl group is a key feature that suggests a potential role as a hypoxia-activated prodrug.[17][18][19] In low-oxygen environments, characteristic of solid tumors and some bacterial infections, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine species.[4][20] These reactive species can induce cellular damage through covalent modification of macromolecules like DNA and proteins, leading to cytotoxicity.[4]

Proposed Mechanism of Activation and Action

Caption: Proposed bioreductive activation pathway in hypoxic conditions.

Experimental Validation

-

Cell Culture: Culture cancer cells (e.g., HCT116 human colorectal carcinoma cells) under both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.[13]

-

Compound Treatment: Expose the cells to a range of concentrations of this compound.

-

Viability Assessment: After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard method such as the MTS or Sulforhodamine B (SRB) assay.[13]

-

Data Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions would support the hypothesis of bioreductive activation.

Concluding Remarks and Future Directions

The in-silico and literature-based analysis of this compound suggests a molecule of significant therapeutic potential, with plausible mechanisms of action spanning direct enzyme inhibition, broad-spectrum antimicrobial activity, and hypoxia-targeted cytotoxicity. The experimental frameworks provided herein offer a clear and logical path for the empirical validation of these hypotheses.

Further investigations should also consider:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural determinants of activity.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer and infectious disease.

-

Toxicology and Pharmacokinetic Profiling: A thorough assessment of the compound's safety and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

The journey to elucidating the precise molecular mechanisms of this compound will undoubtedly be complex, yet the potential rewards for medicine are substantial.

References

-

Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

Patel, N. K., et al. (2014). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]

-

Desai, N. C., et al. (2013). Synthesis and biological significance of 2-mercaptobenzoxazole derivatives. Zenodo. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-Hydroxyphenyl)benzoxazole. PrepChem.com. [Link]

-

Khan, I., et al. (2023). Imine Derivatives of Benzoxazole Attenuate High-Fat Diet-Induced Hyperlipidemia by Modulation of Lipid-Regulating Genes. ACS Omega. [Link]

-

Liang, D., et al. (2018). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC. [Link]

-

Reddy, T. J., et al. (2017). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. [Link]

-

Acar, Ç., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. [Link]

-

Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. [Link]

-

Kaczmarek, M. T., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

-

Noriega, L. G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

de Oliveira, R. B., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. [Link]

-

Peršić, E., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

-

Husain, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

-

Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. NIH. [Link]

-

Káňová, K., et al. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. NIH. [Link]

-

El-Sayed, N. N. E., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

ResearchGate. (n.d.). Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]

-

Abdel-Mottaleb, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [Link]

-

ResearchGate. (2025). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. ResearchGate. [Link]

-

Journal of Basic and Applied Research in Biomedicine. (2021). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

-

ResearchGate. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism of action of nitroimidazoles. ResearchGate. [Link]

-

PubMed. (2025). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. PubMed. [Link]

-

Taylor & Francis. (n.d.). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis. [Link]

-

Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. [Link]

-

ResearchGate. (2025). Synthesis and Biological Significance of 2-Mercaptobenzoxazole Derivatives. ResearchGate. [Link]

-

Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

-

ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

-

IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. IJPPR. [Link]

-

ACS Publications. (2022). Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite. Journal of Chemical Education. [Link]

-

ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2018). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PubMed. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives. Oriental Journal of Chemistry. [Link]

-

PubChem. (n.d.). 2-(4-Nitrophenyl)-1H-benzimidazole. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. zenodo.org [zenodo.org]

- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jbarbiomed.com [jbarbiomed.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. svedbergopen.com [svedbergopen.com]

antimicrobial spectrum of 2-(4-Nitro-benzylsulfanyl)-benzooxazole

An In-depth Technical Guide to the Antimicrobial Spectrum of 2-(4-Nitro-benzylsulfanyl)-benzooxazole

Abstract

The relentless rise of antimicrobial resistance necessitates the urgent discovery and characterization of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad range of biological activities, including potent antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the anticipated antimicrobial spectrum of a specific derivative, this compound. While direct empirical data for this compound is not yet extensively published, this document synthesizes structure-activity relationship (SAR) data from analogous compounds to build a predictive profile. Furthermore, it offers detailed, field-proven experimental protocols for the systematic in vitro evaluation of its antibacterial and antifungal activities, grounding these methodologies in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI). This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial research.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole nucleus, an isostere of natural purine bases, is considered a "privileged scaffold" in medicinal chemistry.[4] Its structure facilitates interactions with various biopolymers, leading to a wide array of pharmacological effects.[2] Numerous studies have confirmed that derivatives of this scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as a variety of fungal pathogens.[1]

The antimicrobial efficacy of benzoxazoles is profoundly influenced by the nature and position of substituents, particularly at the 2- and 5-positions of the ring structure.[1] It is hypothesized that their mechanism of action may involve the inhibition of essential cellular processes such as nucleic acid synthesis or the disruption of enzymatic functions, potentially by targeting DNA gyrase.[4][5][6]

Predictive Antimicrobial Spectrum of this compound

The chemical structure of this compound incorporates several moieties known to influence antimicrobial activity. Based on established structure-activity relationships for this class, we can formulate a hypothesis regarding its likely spectrum of activity.

-

The Benzoxazole Core: Provides the fundamental scaffold for antimicrobial action.

-

The 2-Benzylsulfanyl Linkage: Derivatives with a 2-(substituted benzyl)sulfanyl group have demonstrated notable antimycobacterial activity, suggesting the importance of this linkage.[1] The methylene bridge, however, has been noted in some studies to potentially reduce activity compared to direct linkages, a factor that requires empirical validation for this specific compound.[5]

-

The 4-Nitro Group: The nitro moiety is a strong electron-withdrawing group. The presence of such groups on the phenyl ring has been correlated with enhanced antimicrobial potency in related series.[7] Furthermore, nitro-containing aromatic compounds are a well-established class of antimicrobials, often acting as prodrugs that are activated by microbial nitroreductases.

Hypothesized Spectrum: Given these structural features, this compound is predicted to exhibit broad-spectrum activity. It is likely to be effective against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and may show significant activity against select Gram-negative bacteria and fungal species like Candida albicans and Aspergillus niger.[1] The ultimate confirmation and precise characterization of this spectrum, however, demand rigorous experimental evaluation.

Experimental Validation: Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum, standardized in vitro susceptibility testing is paramount. The following protocols are based on the globally recognized guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data.[8][9][10]

Core Principle: Minimum Inhibitory Concentration (MIC)

The cornerstone of susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is the gold standard for this determination.[12]

Experimental Workflow for Broth Microdilution

The following diagram outlines the comprehensive workflow for determining the MIC of this compound.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Protocol

A. Preparation of Materials:

-

Test Compound: Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 1280 µg/mL) in sterile dimethyl sulfoxide (DMSO).[13] The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit microbial growth.

-

Microbial Strains: Utilize a panel of clinically relevant and standard reference strains (e.g., from ATCC).

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungi: Candida albicans (ATCC 90028)

-

-

Growth Media:

-

Inoculum Preparation:

-

From a fresh agar plate (subcultured within 24 hours), select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

-

Dilute this standardized suspension in the appropriate sterile broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

B. Assay Procedure (in a 96-well microtiter plate):

-

Plate Setup: Add 50 µL of sterile broth to wells 2 through 12 in each row designated for a test compound.

-

Compound Dilution: Add 100 µL of the appropriately diluted compound stock (at twice the highest desired final concentration) to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This leaves wells 1-10 with 50 µL of serially diluted compound.

-

Controls:

-

Growth Control (Well 11): Add 50 µL of sterile broth (this well will receive the inoculum but no compound).

-

Sterility Control (Well 12): Add 100 µL of sterile broth (this well receives no compound and no inoculum).

-

-

Inoculation: Add 50 µL of the standardized microbial inoculum (prepared in step A4) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is now 100 µL.

-

Incubation: Seal the plate (e.g., with a breathable film) and incubate.

-

Bacteria: 35-37°C for 16-20 hours in ambient air.[11]

-

Fungi: 35°C for 24-48 hours.

-

C. Data Interpretation:

-

Validation: Before reading results, check the controls. The sterility control (well 12) should show no growth (be clear). The growth control (well 11) should show distinct turbidity.

-

MIC Determination: Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well in the dilution series).[11]

Data Presentation and Management

To facilitate analysis and comparison, all quantitative MIC data should be systematically organized. The following table provides a template for recording results against a standard panel of microorganisms.

| Microorganism | Strain ID | Type | Predicted MIC Range (µg/mL) of this compound | Reference Agent MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data to be determined | Ciprofloxacin: Value |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data to be determined | Ampicillin: Value |

| Escherichia coli | ATCC 25922 | Gram-negative | Data to be determined | Ciprofloxacin: Value |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data to be determined | Gentamicin: Value |

| Candida albicans | ATCC 90028 | Fungus (Yeast) | Data to be determined | Fluconazole: Value |

| Aspergillus niger | ATCC 16404 | Fungus (Mold) | Data to be determined | Amphotericin B: Value |

Concluding Remarks and Future Directions

This guide provides a scientifically grounded framework for investigating the . The predictive analysis, based on the rich chemistry of benzoxazole derivatives, suggests a promising candidate for further study. The provided CLSI-based protocols offer a robust and validated pathway for determining its precise in vitro efficacy.

Successful validation of broad-spectrum activity would warrant progression to more advanced studies, including:

-

Time-kill kinetics assays to determine whether the compound is bacteriostatic or bactericidal.

-

Mechanism of action studies to elucidate the specific cellular target(s).

-

In vivo efficacy studies in appropriate animal models of infection.

-

Cytotoxicity assays to determine the therapeutic index.[11]

The systematic application of these methodologies will be critical in fully characterizing the potential of this compound as a lead compound in the vital search for next-generation antimicrobial agents.

References

-

Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] - PubMed Central. Available at: [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC - NIH. Available at: [Link]

-

Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. Available at: [Link]

-

Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives - ResearchGate. Available at: [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. Available at: [Link]

-

Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. - ResearchGate. Available at: [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Baghdad Science Journal. Available at: [Link]

-

Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science Publishers. Available at: [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available at: [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available at: [Link]

-

2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol. Available at: [Link]

-

M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. Available at: [Link]

-

Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]

Sources

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nih.org.pk [nih.org.pk]

- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

Methodological & Application

Synthesis of 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole: An Application Note and Detailed Protocol

Introduction: The Significance of Benzoxazole Scaffolds in Medicinal Chemistry

The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing molecules that interact with a wide array of biological targets. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[3] The incorporation of a thioether linkage and a nitro-substituted phenyl ring, as in the target molecule 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole, can further modulate the compound's pharmacokinetic and pharmacodynamic profile, making it a molecule of significant interest for further biological evaluation.

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole. The described methodology is robust, scalable, and relies on readily available starting materials. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction mechanism and potential pitfalls.

Reaction Principle: Nucleophilic Substitution

The synthesis of 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole is achieved through a classic S-alkylation reaction, a type of nucleophilic substitution. The reaction proceeds via the deprotonation of the thiol group of 2-mercaptobenzoxazole to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of 4-nitrobenzyl chloride, displacing the chloride leaving group and forming the desired thioether linkage.

The presence of an electron-withdrawing nitro group on the benzyl halide can enhance its reactivity towards nucleophilic attack. The choice of a suitable base and an appropriate solvent system is crucial for the efficient formation of the thiolate and for facilitating the subsequent substitution reaction.

Experimental Workflow and Protocol

Materials and Instrumentation

Reagents:

-

2-Mercaptobenzoxazole (≥98%)

-

4-Nitrobenzyl chloride (≥98%)

-

Potassium carbonate (K₂CO₃), anhydrous (≥99%)

-

Acetone, anhydrous (≥99.8%)

-

Ethanol, absolute (≥99.5%)

-

Ethyl acetate (EtOAc), ACS grade

-

Hexane, ACS grade

-

Deionized water

Instrumentation:

-

Magnetic stirrer with heating capabilities

-

Round-bottom flasks

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Detailed Synthesis Protocol

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptobenzoxazole (1.51 g, 10 mmol).

-

Add anhydrous acetone (40 mL) to the flask and stir at room temperature until the 2-mercaptobenzoxazole is completely dissolved.

-

To this solution, add anhydrous potassium carbonate (2.07 g, 15 mmol). The addition of a mild inorganic base like potassium carbonate is crucial for the deprotonation of the thiol group to form the more nucleophilic thiolate anion without causing unwanted side reactions.[4]

-

Stir the resulting suspension at room temperature for 30 minutes.

Step 2: Addition of the Alkylating Agent

-

In a separate beaker, dissolve 4-nitrobenzyl chloride (1.72 g, 10 mmol) in anhydrous acetone (10 mL).

-

Add the 4-nitrobenzyl chloride solution dropwise to the stirred suspension of the 2-mercaptobenzoxazole and potassium carbonate over a period of 10-15 minutes.

-

Once the addition is complete, attach a reflux condenser to the flask.

Step 3: Reaction and Monitoring

-

Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 4-6 hours. The elevated temperature increases the rate of the nucleophilic substitution reaction.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

TLC System: A mixture of ethyl acetate and hexane (e.g., 3:7 v/v) is a suitable mobile phase.

-

Procedure: Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture, spot it on a TLC plate alongside the starting materials, and develop the plate.

-

Visualization: Visualize the spots under a UV lamp at 254 nm. The reaction is considered complete when the spot corresponding to the 2-mercaptobenzoxazole has disappeared or significantly diminished, and a new, more nonpolar spot corresponding to the product is prominent.

-

Step 4: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the solid potassium carbonate and any potassium chloride formed as a byproduct.

-

Wash the solid residue with a small amount of acetone (2 x 10 mL) to recover any adsorbed product.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Step 5: Purification

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot absolute ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

-

Determine the melting point of the purified product and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Data Summary

| Parameter | Value |

| Reactant 1 | 2-Mercaptobenzoxazole |

| Reactant 2 | 4-Nitrobenzyl chloride |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous Acetone |

| Reaction Temperature | Reflux (~56 °C) |

| Reaction Time | 4-6 hours |

| Theoretical Yield | 2.86 g (for 10 mmol scale) |

| Purification Method | Recrystallization from Ethanol |

Visualizing the Process

Reaction Mechanism

Caption: S-alkylation of 2-mercaptobenzoxazole.

Experimental Workflow

Caption: Synthesis and purification workflow.

Trustworthiness and Self-Validation

The protocol's reliability is ensured through in-process monitoring using thin-layer chromatography. This allows for real-time assessment of the reaction's progression and confirmation of the formation of the desired product. The final product's identity and purity should be unequivocally confirmed through a suite of analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the benzoxazole and 4-nitrophenylmethyl moieties.

-

Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the C=N of the oxazole ring, the C-S-C linkage, and the nitro group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the target compound.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-((4-nitrophenyl)methyl)thio)benzo[d]oxazole. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently and efficiently prepare this valuable benzoxazole derivative for further investigation in drug discovery and development programs.

References

-

Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

-

IJPPR. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

-

MDPI. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]

-

AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]

-

ResearchGate. (2013). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. Available at: [Link]

-

ResearchGate. (2012). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

-

MDPI. (2020). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

Sources

Application Note: Structural Elucidation of 2-(4-nitrophenyl)-1,3-benzoxazole using NMR Spectroscopy

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 2-(4-nitrophenyl)-1,3-benzoxazole, is a key intermediate in the synthesis of pharmacologically active molecules and functional materials. Its rigid, planar structure and the presence of the nitro group make it an interesting candidate for studying structure-activity relationships and for the development of novel therapeutics.

Accurate structural characterization is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution. This application note provides a comprehensive guide to the analysis of ¹H and ¹³C NMR data for 2-(4-nitrophenyl)-1,3-benzoxazole, offering a detailed protocol for sample preparation, data acquisition, and in-depth spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who are working with benzoxazole derivatives and require a thorough understanding of their structural characterization.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure and a consistent atom numbering system are essential for accurate NMR spectral assignment. The structure of 2-(4-nitrophenyl)-1,3-benzoxazole is depicted below with the IUPAC numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure and numbering of 2-(4-nitrophenyl)-1,3-benzoxazole.

Experimental Protocols

Synthesis of 2-(4-nitrophenyl)-1,3-benzoxazole

A common and effective method for the synthesis of 2-arylbenzoxazoles is the condensation of an o-aminophenol with an aromatic aldehyde.

Materials:

-

o-Aminophenol

-

4-Nitrobenzaldehyde

-

Ethanol

-

Zinc Sulfide (ZnS) nanoparticles (as catalyst)[1]

Procedure: [1]

-

In a round-bottom flask, combine o-aminophenol (1 mmol) and 4-nitrobenzaldehyde (1 mmol).

-

Add ethanol as the solvent.

-

Add a catalytic amount of zinc sulfide (ZnS) nanoparticles (0.003 g).

-

Heat the mixture at 70 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (1:2).

-

Upon completion of the reaction, wash the mixture with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-(4-nitrophenyl)-1,3-benzoxazole.

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

Materials:

-

Synthesized 2-(4-nitrophenyl)-1,3-benzoxazole

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette with glass wool

Procedure:

-

Weigh approximately 5-10 mg of the purified 2-(4-nitrophenyl)-1,3-benzoxazole for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

-

A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

NMR Data Analysis and Interpretation

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(4-nitrophenyl)-1,3-benzoxazole. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(4-nitrophenyl)-1,3-benzoxazole is characterized by signals in the aromatic region.

Table 1: ¹H NMR Data for 2-(4-nitrophenyl)-1,3-benzoxazole in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.38 | d | 8.8 | 2H | H-2', H-6' |

| 7.79-7.81 | m | - | 1H | H-4 |

| 7.60-7.62 | m | - | 1H | H-7 |

| 7.52 | d | 8.8 | 2H | H-3', H-5' |

| 7.38-7.43 | m | - | 2H | H-5, H-6 |

Note: The assignments are based on the analysis of a closely related analog, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, and predicted substituent effects.[2]

Interpretation of the ¹H NMR Spectrum:

-

H-2' and H-6': These protons are equivalent due to the symmetry of the p-substituted phenyl ring. They appear as a doublet at 8.38 ppm due to coupling with H-3' and H-5', respectively. The downfield shift is attributed to the strong electron-withdrawing effect of the nitro group.

-

H-3' and H-5': These protons are also equivalent and appear as a doublet at 7.52 ppm, coupled with H-2' and H-6'.

-

Benzoxazole Protons (H-4, H-5, H-6, H-7): These four protons on the benzoxazole ring system appear as a complex multiplet pattern between 7.38 and 7.81 ppm. The protons H-4 and H-7 are typically shifted further downfield compared to H-5 and H-6. A more detailed analysis using 2D NMR techniques such as COSY would be required for unambiguous assignment of these individual protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 2-(4-nitrophenyl)-1,3-benzoxazole in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 161.1 | C-2 |

| 151.7 | C-7a |

| 150.9 | C-4' |

| 141.8 | C-3a |

| 129.8 | C-2', C-6' |

| 127.8 | C-1' |

| 125.8 | C-5 |

| 125.0 | C-6 |

| 121.7 | C-3', C-5' |

| 120.4 | C-4 |

| 110.8 | C-7 |

Note: The assignments are based on the analysis of a closely related analog, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, and predicted substituent effects.[2]

Interpretation of the ¹³C NMR Spectrum:

-

C-2: This carbon, being part of the oxazole ring and bonded to nitrogen and the aromatic ring, appears at a significantly downfield chemical shift of 161.1 ppm.

-

C-7a and C-3a: These are the bridgehead carbons of the benzoxazole ring system and are found at 151.7 and 141.8 ppm, respectively.

-

C-4': The carbon atom attached to the nitro group is deshielded and appears at 150.9 ppm.

-

Aromatic Carbons: The remaining aromatic carbons of both the benzoxazole and nitrophenyl rings resonate in the typical range of 110-130 ppm. The specific assignments are based on established substituent chemical shift effects and comparison with related structures.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all proton and carbon signals, especially for the closely spaced aromatic protons of the benzoxazole ring, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would confirm the coupling between H-2'/H-6' and H-3'/H-5' and help to trace the connectivity of the protons on the benzoxazole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the benzoxazole and nitrophenyl rings.

Caption: Recommended workflow for complete structural elucidation using NMR.

Conclusion

This application note has provided a detailed protocol and data analysis guide for the structural characterization of 2-(4-nitrophenyl)-1,3-benzoxazole using ¹H and ¹³C NMR spectroscopy. The provided data and interpretations serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. For unambiguous assignment of all signals, the use of 2D NMR techniques is highly recommended. The methodologies described herein are foundational for ensuring the identity and purity of this and related benzoxazole derivatives, which is a critical step in any drug discovery or materials development pipeline.

References

- Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). The Royal Society of Chemistry.

- Hakimi, F., & Golrasan, E. (2023). Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry.

- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (n.d.). MDPI.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry.

- Cas 1037-39-4,2-(4-nitrophenyl)-5-nitrobenzoxazole | lookchem. (n.d.).

- 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... (n.d.).

- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.

- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (n.d.). Benchchem.

- Synthesis of substituted benzoxazole derivatives starting

- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace.

Sources

Application Notes & Protocols: Developing In Vivo Models for 2-(4-Nitro-benzylsulfanyl)-benzooxazole Testing

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo models for the preclinical evaluation of 2-(4-Nitro-benzylsulfanyl)-benzooxazole. Given the therapeutic potential of benzoxazole derivatives, a systematic and scientifically rigorous approach to in vivo testing is paramount.[1][2][3] This guide offers full editorial control to structure in-depth technical protocols, emphasizing causality behind experimental choices and self-validating systems. It covers critical aspects from model selection and experimental design to detailed protocols for pharmacokinetic, efficacy, and toxicological assessments, ensuring adherence to the highest standards of scientific integrity and animal welfare.

Introduction: Rationale for In Vivo Assessment of this compound

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The specific compound, this compound, with its nitro functional group, suggests a potential mechanism of action involving bioreductive activation, a pathway exploited by other nitro-containing therapeutic agents.[5][6] While in vitro assays provide valuable initial data, they cannot replicate the complex biological interactions that occur in a whole organism.[7][8] Therefore, in vivo studies are an indispensable step in the preclinical development pathway to evaluate the absorption, distribution, metabolism, and excretion (ADME), efficacy, and safety of this compound.[8][9][10]

The primary goals for the in vivo characterization of this compound are:

-

Pharmacokinetic (PK) Profiling: To understand the compound's journey through the body and inform dosing regimens.[9][10]

-

Efficacy Evaluation: To assess its therapeutic potential in a relevant disease model.

-

Safety and Toxicology Assessment: To identify potential adverse effects and establish a preliminary safety margin.[11][12]

Foundational Steps: Model Selection and Experimental Design

The success of any in vivo study hinges on the appropriate choice of animal model and a meticulously planned experimental design.[13] An inappropriate model can lead to misleading results, hindering the progress of a promising drug candidate.[13]

Strategic Selection of Animal Models